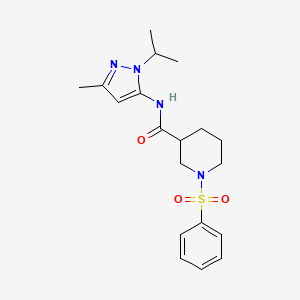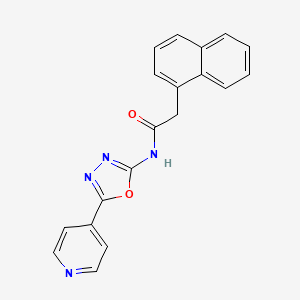
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Cannabinoid Receptor Antagonists
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide derivatives have been investigated for their potential as cannabinoid receptor antagonists. These compounds are designed to examine structure-activity relationships and to find selective and potent cannabimimetic ligands. They are valuable in characterizing cannabinoid receptor binding sites and may have therapeutic potential to antagonize the harmful side effects of cannabinoids (Lan et al., 1999).
2. Molecular Interaction Studies
The molecular interactions of these compounds with the CB1 cannabinoid receptor have been extensively studied. This research provides insights into the steric binding interaction with the receptor, potentially leading to the development of novel pharmacological agents (Shim et al., 2002).
3. Synthesis of Glycine Transporter Inhibitors
Compounds similar to this compound have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These findings have implications in central nervous system (CNS) drug development (Yamamoto et al., 2016).
4. Synthesis Strategies
Researchers have developed efficient strategies for synthesizing related compounds, such as 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, which are important for various pharmacological studies (Zhu et al., 2011).
5. Carbonic Anhydrase Inhibitors
Novel metal complexes of related compounds have been synthesized and shown to possess strong carbonic anhydrase inhibitory properties. These complexes could be powerful inhibitors against certain isoenzymes (Büyükkıdan et al., 2013).
6. Multifunctional Agents for CNS Disorders
Derivatives of these compounds have been identified as potential multifunctional agents for treating complex diseases, particularly CNS disorders. They may act as selective 5-HT7 receptor antagonists or possess a multireceptor profile (Canale et al., 2016).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-14(2)23-18(12-15(3)21-23)20-19(24)16-8-7-11-22(13-16)27(25,26)17-9-5-4-6-10-17/h4-6,9-10,12,14,16H,7-8,11,13H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXOJSCNKQUNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(o-tolyl)urea](/img/structure/B2600697.png)
![11-oxo-N-(thiophen-2-yl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2600698.png)
![5-methoxy-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2600699.png)




![N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600712.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2600716.png)
![N-(2-bromophenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2600717.png)
![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)

